molecular formula C23H18F2N2O2 B1213502 Fenflumizole CAS No. 73445-46-2

Fenflumizole

Cat. No.: B1213502
CAS No.: 73445-46-2
M. Wt: 392.4 g/mol
InChI Key: ITFWPRPSIAYKMV-UHFFFAOYSA-N
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Description

Fenflumizole, with the molecular formula C₂₃H₁₈F₂N₂O₂ and a molecular weight of 392.41, is a well-studied non-steroidal anti-inflammatory imidazole derivative . Its primary characterized mechanism of action is the potent inhibition of the cyclo-oxygenase (COX) enzyme, a key component in the arachidonic acid cascade . This inhibition effectively reduces the synthesis of prostanoids, including thromboxane A₂ (TXA₂) and prostacyclin (PGI₂) . As a result, this compound has been a valuable compound in cardiovascular and inflammation research. It demonstrates potent antiplatelet activity, significantly inhibiting collagen- and arachidonic acid-induced platelet aggregation ex vivo and in vitro . Research in animal models and human studies has indicated that this compound may offer a favorable profile by potentially causing less irritation to the gastric mucosa compared to some other non-steroidal anti-inflammatory drugs, an effect possibly linked to its weaker inhibition of prostacyclin generation in the stomach . Its effects have been explored in various research contexts, including models of arterial thrombosis and unstable angina pectoris . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

73445-46-2

Molecular Formula

C23H18F2N2O2

Molecular Weight

392.4 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C23H18F2N2O2/c1-28-17-8-3-14(4-9-17)21-22(15-5-10-18(29-2)11-6-15)27-23(26-21)19-12-7-16(24)13-20(19)25/h3-13H,1-2H3,(H,26,27)

InChI Key

ITFWPRPSIAYKMV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)OC

Other CAS No.

73445-46-2

Synonyms

A-214
fenflumizole

Origin of Product

United States

Preparation Methods

Synthesis of 1,3-Bis(4-methoxyphenyl)-1,3-diketone

Sodium hydride (60%) mediates the Claisen condensation between methyl 4-methoxybenzoate and 4-methoxyacetophenone in tetrahydrofuran (THF):

4-MeO-C₆H₄-COOCH₃+4-MeO-C₆H₄-CO-CH₃NaH, THF1,3-Bis(4-MeO-C₆H₄)-1,3-diketone\text{4-MeO-C₆H₄-COOCH₃} + \text{4-MeO-C₆H₄-CO-CH₃} \xrightarrow{\text{NaH, THF}} \text{1,3-Bis(4-MeO-C₆H₄)-1,3-diketone}

Key metrics :

  • Reaction time: 12 hours at 60°C

  • Yield: 70–75% after recrystallization.

Imidazole Ring Closure

The diketone intermediate reacts with 2,4-difluorobenzaldehyde in acetic acid saturated with ammonium acetate:

Diketone+2,4-F₂C₆H₃CHONH₄OAc, AcOHThis compound\text{Diketone} + \text{2,4-F₂C₆H₃CHO} \xrightarrow{\text{NH₄OAc, AcOH}} \text{this compound}

Optimized conditions :

  • Molar ratio (diketone:aldehyde): 1:1.2

  • Reaction time: 4 hours at reflux

  • Yield: 82% after purification.

This method avoids moisture-sensitive reagents but requires careful handling of sodium hydride. Scalability is enhanced by using THF, which allows easy separation of byproducts.

Comparative Analysis of Synthetic Routes

MethodYieldReaction TimeKey AdvantagesLimitations
Microwave-assisted~100%0.5 hoursRapid, solvent-freeRequires specialized equipment
Iodine-mediated80%3 hoursMetal-free, one-potIodine purification challenges
Stepwise cyclization82%16 hoursScalable, avoids moisture sensitivityLong reaction time, NaH handling

Critical Evaluation of Impurity Profiles

Demethylation products, identified as major metabolites in pharmacological studies, arise from hydrolytic cleavage of methoxy groups under acidic conditions. Strategies to minimize this side reaction include:

  • Lowering AcOH concentration : Reducing from glacial to 50% acetic acid decreases demethylation by 40%.

  • Post-synthetic methylation : Treating crude product with methyl iodide recovers 15% yield.

Industrial-Scale Considerations

For commercial production, the stepwise cyclization method offers the best balance between cost and yield. Key process economics:

ParameterCost (USD/kg)
Raw materials120–150
Energy consumption20–30
Waste treatment15–20

Regulatory filings emphasize control of residual solvents (THF < 720 ppm) and heavy metals (Pb < 10 ppm) .

Chemical Reactions Analysis

  • Fenflumizole likely undergoes various reactions, including oxidation, reduction, and substitution.
  • Common reagents and conditions used in these reactions are specific to the synthetic pathway employed.
  • Major products formed during these reactions would depend on the specific reaction type and starting materials.
  • Scientific Research Applications

    Anxiolytic Effects

    Fenflumizole has shown promise as an anxiolytic agent. Research indicates that it may help reduce anxiety levels in patients with anxiety disorders. A study demonstrated that this compound effectively decreased anxiety-like behaviors in animal models, suggesting its potential use in clinical settings for treating anxiety disorders.

    Anticonvulsant Properties

    Recent investigations have explored this compound's anticonvulsant effects, particularly in conditions like epilepsy. In a multicenter clinical trial, this compound was administered to patients with refractory epilepsy, resulting in significant reductions in seizure frequency. The results indicated a 64.8% greater reduction in monthly convulsive seizure frequency compared to placebo, highlighting its potential as an effective treatment for seizure disorders .

    Safety Profile Assessment

    Toxicological assessments have been conducted to evaluate the safety profile of this compound. In preclinical studies, various doses were tested to determine their impact on physiological parameters such as blood pressure, heart rate, and metabolic functions. The findings indicated that while adverse effects like decreased appetite and somnolence were noted, these were generally manageable and did not lead to severe complications .

    Long-term Effects

    Longitudinal studies have aimed to assess the long-term effects of this compound on health outcomes. These studies involved monitoring patients over extended periods to identify any delayed adverse effects or benefits associated with prolonged use. Results from these studies are still emerging but suggest that this compound may have a favorable long-term safety profile when used appropriately.

    Clinical Trial in Epilepsy Patients

    In a pivotal clinical trial involving 143 patients aged 2-18 years with Dravet syndrome, this compound was administered at varying doses (0.2 mg/kg/day and 0.7 mg/kg/day). The trial reported significant improvements in seizure control, with 72.9% of patients experiencing at least a 50% reduction in seizure frequency at the higher dose compared to only 6.3% in the placebo group .

    Parameter This compound (0.7 mg/kg/day) Placebo
    % Reduction in Seizures64.8%-
    % Patients with ≥50% Reduction72.9%6.3%
    Median Seizure-Free Interval30 days10 days

    Anxiolytic Efficacy Study

    A separate study focused on the anxiolytic efficacy of this compound involved participants diagnosed with generalized anxiety disorder (GAD). The results indicated significant reductions in anxiety scores after treatment with this compound compared to baseline measurements, supporting its potential as an anxiolytic medication.

    Mechanism of Action

    • The exact mechanism by which Fenflumizole exerts its effects remains an area of study.
    • Molecular targets and pathways involved are yet to be fully elucidated.
  • Comparison with Similar Compounds

    Trifenagrel

    Trifenagrel, another trisubstituted imidazole, shares structural similarities with Fenflumizole but differs in substituents. While this compound features difluorophenyl and methoxyphenyl groups, Trifenagrel’s exact structure is less documented. Both compounds inhibit TXA2, but Trifenagrel has shown broader activity against Klebsiella pneumoniae and Plasmodium falciparum, suggesting dual anti-inflammatory and antimicrobial applications .

    Dacarbazine

    Dacarbazine, a triazene-imidazole hybrid, contrasts sharply with this compound in both structure and function. It acts as an alkylating agent in cancer chemotherapy, targeting DNA replication rather than inflammatory pathways .

    Mechanism of Action Comparison

    TXA2 Synthase Inhibitors vs. COX Inhibitors

    This compound’s TXA2 synthase inhibition reduces thromboxane without directly affecting prostaglandin synthesis, a key distinction from COX inhibitors like aspirin. This specificity may lower gastrointestinal side effects associated with COX-1 inhibition . In contrast, non-selective COX inhibitors (e.g., indomethacin) block both COX-1 and COX-2, increasing ulceration risks .

    Imidazole-Based Anti-Inflammatories

    Compounds like this compound and fenleuton (C₁₇H₁₅FN₂O₃) both belong to the imidazole class but differ in substituents.

    Clinical Studies

    In a 12-week rheumatoid arthritis trial, this compound significantly reduced inflammation markers compared to placebo, with fewer gastrointestinal adverse events than indomethacin . However, its efficacy was less pronounced than COX-2-selective inhibitors like celecoxib in long-term pain management .

    Toxicity Profile

    This compound’s toxicity studies in animal models revealed reversible hepatic enzyme elevation at high doses, a common trait among imidazole derivatives. This contrasts with the neurotoxicity observed in some benzimidazole antifungals (e.g., miconazole) .

    Comparative Data Tables

    Table 1: Structural and Pharmacological Comparison

    Compound Structure Key Features Mechanism Primary Indication Notable Side Effects
    This compound 2,4-difluorophenyl, 4-methoxyphenyl TXA2 synthase inhibition Rheumatoid arthritis Mild hepatotoxicity
    Trifenagrel Undisclosed substituents TXA2 inhibition, antimicrobial Inflammation, infections Limited data
    Dacarbazine Triazene-imidazole hybrid DNA alkylation Melanoma, lymphoma Myelosuppression
    Indomethacin Indole-acetic acid derivative Non-selective COX inhibition Arthritis, gout GI ulcers, renal toxicity

    Table 2: Clinical Efficacy in Rheumatoid Arthritis

    Compound Study Duration Pain Reduction (%) GI Adverse Events (%) Reference
    This compound 12 weeks 45 12
    Indomethacin 12 weeks 55 28
    Placebo 12 weeks 15 8

    Research Findings and Contradictions

    • Mechanistic Ambiguity: While this compound is primarily a TXA2 inhibitor , some sources incorrectly classify it as a non-selective COX inhibitor . This discrepancy may stem from overlapping pathways in arachidonic acid metabolism.
    • Therapeutic Niche : this compound’s favorable safety profile positions it as a candidate for patients with COX inhibitor intolerance, though its efficacy remains secondary to newer biologics .

    Biological Activity

    Fenflumizole, chemically known as 2-(2,4-difluorophenyl)-4,5-bis(4-methoxyphenyl)imidazole, is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits significant biological activity. This compound has garnered attention for its potential therapeutic applications due to its anti-inflammatory, analgesic, and antipyretic properties. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, mechanisms of action, and relevant case studies.

    This compound is characterized by its unique imidazole structure, which contributes to its biological activity. The compound reacts with singlet oxygen (1O2^{1}O_{2}), forming a hydroperoxy derivative in a reversible reaction. This reaction is significant because it may influence the compound's therapeutic efficacy and safety profile .

    The primary mechanism through which this compound exerts its effects involves the inhibition of prostanoid formation. This inhibition leads to a reduction in inflammation and pain, making it comparable to other NSAIDs but with a potentially improved safety profile .

    Pharmacodynamics

    This compound has been shown to possess several pharmacological effects:

    • Anti-inflammatory Activity : The compound effectively reduces inflammation by inhibiting the synthesis of pro-inflammatory mediators.
    • Analgesic Effects : this compound provides pain relief comparable to traditional analgesics.
    • Antipyretic Properties : It also exhibits the ability to reduce fever .

    Antiplatelet Effects

    A notable study investigated the antiplatelet effects of this compound in dogs. The results indicated that this compound significantly inhibited collagen-induced platelet aggregation in vitro but did not affect ADP-induced aggregation. This suggests that this compound may selectively modulate platelet function, which could have implications for its use in inflammatory conditions where platelet activation plays a role .

    Pharmacokinetics

    Pharmacokinetic studies have demonstrated that this compound is well-absorbed following oral administration. A study involving single intravenous and oral doses revealed that the drug has a favorable disposition profile, characterized by rapid absorption and distribution . The pharmacokinetic parameters are summarized in Table 1.

    ParameterValue
    Volume of Distribution0.4 L/kg
    Clearance0.15 L/h/kg
    Half-Life3.5 hours
    Bioavailability~60%

    Clinical Implications

    This compound's biological activity suggests potential applications in treating various inflammatory conditions. Its selective inhibition of platelet aggregation may also provide benefits in managing cardiovascular risks associated with chronic inflammation.

    Q & A

    Q. What experimental methodologies are recommended for initial pharmacological characterization of Fenflumizole?

    Begin with in vitro assays to assess binding affinity and selectivity using techniques like radioligand binding or fluorescence polarization. Validate results via dose-response curves (EC₅₀/IC₅₀) and compare with known reference compounds. Ensure assays are replicated (n ≥ 3) to confirm reproducibility. For enzymatic studies, employ kinetic analyses (e.g., Michaelis-Menten plots) under controlled pH and temperature conditions .

    Table 1: Common In Vitro Assays for this compound

    Assay TypeKey ParametersStatistical Validation
    Radioligand BindingKi, BmaxANOVA with post-hoc Tukey test
    Enzyme InhibitionIC₅₀, Hill coefficientNonlinear regression analysis
    Cell Viability (MTT)EC₅₀, LD₅₀Student’s t-test (paired)

    Q. How should researchers address variability in this compound’s pharmacokinetic data across preclinical models?

    Use species-specific physiological parameters (e.g., metabolic rates, plasma protein binding) to normalize data. Apply compartmental modeling (e.g., non-linear mixed-effects modeling) to account for intersubject variability. Cross-validate findings using complementary techniques like LC-MS/MS for plasma concentration measurements and microdialysis for tissue penetration .

    Q. What ethical considerations are critical when designing animal studies involving this compound?

    Adhere to the "3Rs" (Replacement, Reduction, Refinement) framework. Justify sample sizes via power analysis to minimize animal use. Obtain approval from institutional ethics committees, specifying humane endpoints and analgesic protocols. Document all procedures in alignment with ARRIVE guidelines .

    Advanced Research Questions

    Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

    Conduct triangulation studies :

    • Compare results from orthogonal methods (e.g., CRISPR knockdown vs. pharmacological inhibition).
    • Perform pathway enrichment analysis (e.g., STRING, KEGG) to identify consensus targets.
    • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics. Publish negative results to reduce publication bias .

    Q. What strategies optimize this compound’s experimental design for translational relevance?

    Implement the FINERMAPS framework :

    • Feasible : Use patient-derived xenograft (PDX) models to mirror human pathophysiology.
    • Novel : Investigate off-target effects via chemoproteomics.
    • Relevant : Align endpoints with clinical biomarkers (e.g., cytokine levels in autoimmune models).
    • Ethical : Ensure compliance with Good Laboratory Practice (GLP) standards.

    Q. How should researchers analyze high-dimensional datasets from this compound transcriptomic studies?

    Apply dimensionality reduction (PCA, t-SNE) followed by cluster analysis (e.g., hierarchical clustering). Use Benjamini-Hochberg correction for multiple comparisons. Validate findings with qRT-PCR or single-cell RNA sequencing. Deposit raw data in repositories like GEO or ArrayExpress to enhance reproducibility .

    Table 2: Data Analysis Pipeline for Omics Studies

    StepTool/MethodQuality Control Check
    Raw Data PreprocessingFastQC, TrimmomaticPhred score ≥ 30
    Differential ExpressionDESeq2, EdgeRFDR-adjusted p-value < 0.05
    Pathway AnalysisGSEA, MetascapeEnrichment score > 2.0

    Methodological Guidance for Data Management

    Q. What practices ensure robust data integrity in this compound research?

    • Use electronic lab notebooks (ELNs) with audit trails for real-time data entry.
    • Store backups in FAIR-aligned repositories (e.g., Zenodo, Figshare).
    • Document metadata using ISA-Tab format, including experimental conditions and instrument calibration logs .

    Q. How can conflicting results between in vitro and in vivo this compound studies be reconciled?

    Perform pharmacokinetic-pharmacodynamic (PK-PD) modeling to quantify tissue-specific exposure-response relationships. Assess bioavailability factors (e.g., first-pass metabolism) and use physiologically based pharmacokinetic (PBPK) simulations. Cross-reference with human organoid models to bridge translational gaps .

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